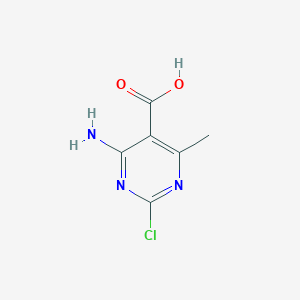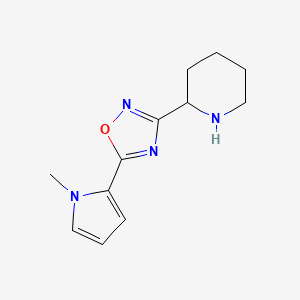
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrrole ring, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functional studies.
准备方法
The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrrole and oxadiazole rings with the piperidine ring under specific reaction conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.
科学研究应用
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism by which 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
When compared to other similar compounds, 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole stands out due to its unique combination of structural features. Similar compounds include:
5-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: Lacks the piperidine ring, which may affect its chemical reactivity and biological activity.
3-(Piperidin-2-yl)-1,2,4-oxadiazole: Lacks the pyrrole ring, which may influence its overall properties and applications.
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,3,4-oxadiazole: Contains a different oxadiazole ring, which may result in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of rings, which provides a versatile platform for further modifications and applications in various fields.
属性
分子式 |
C12H16N4O |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
5-(1-methylpyrrol-2-yl)-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H16N4O/c1-16-8-4-6-10(16)12-14-11(15-17-12)9-5-2-3-7-13-9/h4,6,8-9,13H,2-3,5,7H2,1H3 |
InChI 键 |
MNRBFQOWGZMKEK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=NC(=NO2)C3CCCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



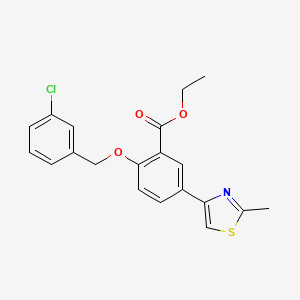

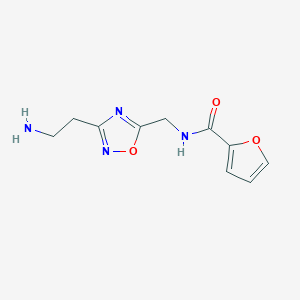
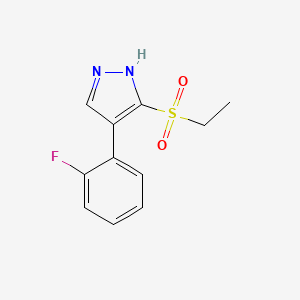
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
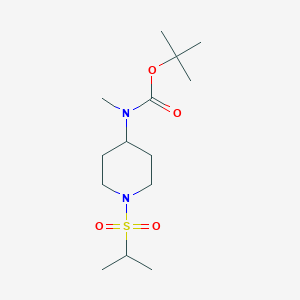
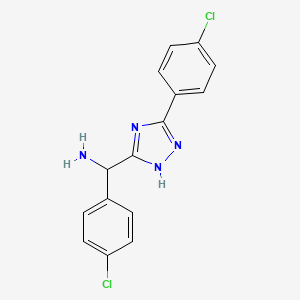
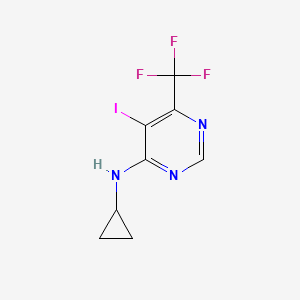
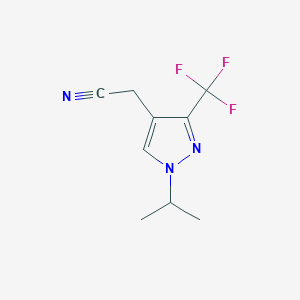
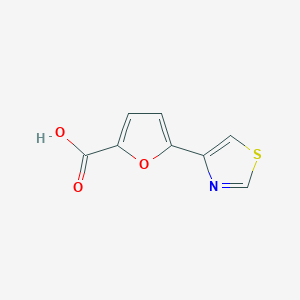
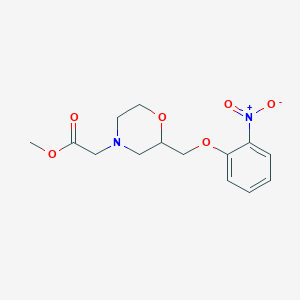
![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
